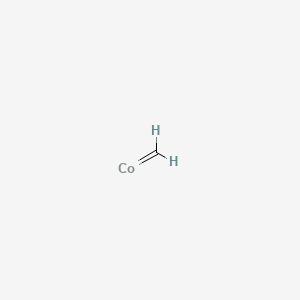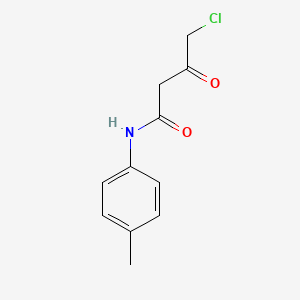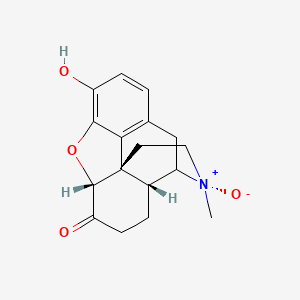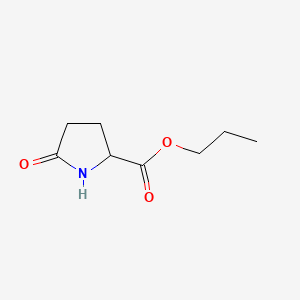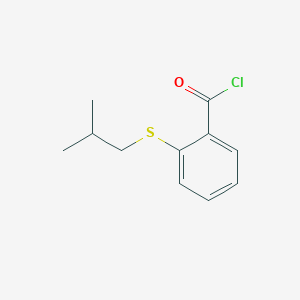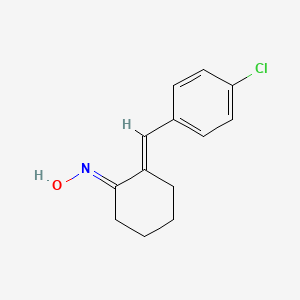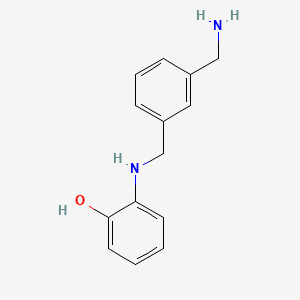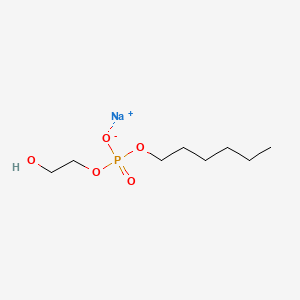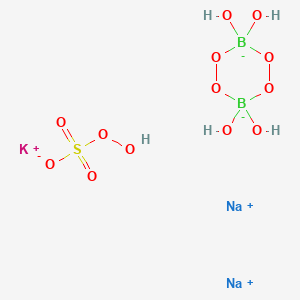
1,4-Naphthalenedione, 2-bromo-3-(methylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthalenedione, 2-bromo-3-(methylamino)- is a derivative of naphthalenedione, a compound known for its diverse biological activities
Méthodes De Préparation
The synthesis of 1,4-Naphthalenedione, 2-bromo-3-(methylamino)- typically involves the bromination of 1,4-naphthoquinone followed by the introduction of a methylamino group. One common synthetic route starts with 1,4-naphthoquinone, which undergoes bromination using bromine in the presence of a suitable solvent. The resulting 2-bromo-1,4-naphthoquinone is then reacted with methylamine to yield 1,4-Naphthalenedione, 2-bromo-3-(methylamino)- .
Analyse Des Réactions Chimiques
1,4-Naphthalenedione, 2-bromo-3-(methylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the development of dye-sensitized solar cells due to its photosensitizing properties.
Mécanisme D'action
The mechanism of action of 1,4-Naphthalenedione, 2-bromo-3-(methylamino)- involves its interaction with immune cells. It promotes the expansion of CD8+ T cells, which in turn reduces the activity of antigen-specific CD4+ cells and inhibits the development of Th1 and Th17 cells. This leads to a modulation of the immune response, providing relief from autoimmune conditions .
Comparaison Avec Des Composés Similaires
1,4-Naphthalenedione, 2-bromo-3-(methylamino)- can be compared with other naphthoquinone derivatives such as:
2-Bromo-1,4-naphthoquinone: Similar in structure but lacks the methylamino group, which imparts different biological activities.
2-Hydroxy-1,4-naphthoquinone: Known for its antimicrobial properties but differs in its mechanism of action.
2-Chloro-1,4-naphthoquinone: Another halogenated derivative with distinct chemical reactivity and applications.
Propriétés
Numéro CAS |
91182-56-8 |
|---|---|
Formule moléculaire |
C11H8BrNO2 |
Poids moléculaire |
266.09 g/mol |
Nom IUPAC |
2-bromo-3-(methylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C11H8BrNO2/c1-13-9-8(12)10(14)6-4-2-3-5-7(6)11(9)15/h2-5,13H,1H3 |
Clé InChI |
OXCKULWCKUNSQC-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C(=O)C2=CC=CC=C2C1=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


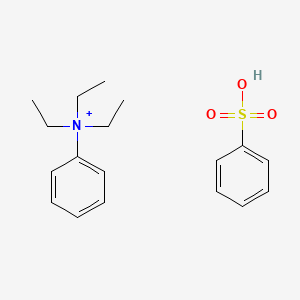
![[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-piperidin-1-ylmethanone](/img/structure/B12644219.png)

